N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide
Description
N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a triazine ring, a pyrrolidine ring, and an oxane ring
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-20-24-17(23-19(25-20)26-11-5-6-12-26)15-22-18(27)21(9-13-29-14-10-21)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKEXLJSDFJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and reactivity make it suitable for developing advanced materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The oxane ring can contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide shares similarities with other triazine-based compounds such as melamine and cyanuric acid.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines also exhibit similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the triazine, pyrrolidine, and oxane rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Biological Activity
N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.37 g/mol. The structure features a triazine ring substituted with a pyrrolidine moiety and an oxane carboxamide group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on existing research:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may bind to receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release and signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazine moiety have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Research has highlighted the potential anticancer activity of compounds with similar structures. For example:
- In vitro Studies : Compounds with triazine and pyrrolidine groups have demonstrated cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF7 | 12.3 |
These results suggest that this compound may possess similar properties warranting further investigation.
Neuroprotective Effects
Some studies have suggested that compounds featuring a pyrrolidine ring can exhibit neuroprotective effects by modulating cholinergic activity in the brain. This is particularly relevant for conditions such as Alzheimer's disease where acetylcholinesterase inhibition is beneficial .
Study on Enzyme Inhibition
A study conducted on a series of triazine derivatives showed that certain compounds significantly inhibited urease activity with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound could be explored as a urease inhibitor.
Antibacterial Screening
In a comparative antibacterial study, several derivatives were tested against common pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Pseudomonas aeruginosa | Weak |
The results indicated that similar compounds showed varying degrees of effectiveness against different strains, highlighting the need for further optimization of this compound for enhanced antibacterial action.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
Functionalization of the triazine core : Introduce pyrrolidine and methoxy groups via nucleophilic substitution under anhydrous conditions .
Oxane ring formation : Cyclization of 4-phenyloxane precursors using acid catalysis.
Carboxamide coupling : React the triazine-methyl intermediate with 4-phenyloxane-4-carboxylic acid using coupling agents like EDC/HOBt .
- Critical Parameters : Solvent choice (e.g., acetonitrile or DCM), temperature control (40–80°C), and pH adjustments (5.5 ± 0.02) to optimize yields .
Q. How is the compound characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : Confirm regioselectivity of substituents on the triazine and oxane rings.
- LC-MS : Verify molecular weight (expected m/z ~480–500) and purity (>95%) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) to validate structural assignments .
Q. What stability considerations are critical during storage and handling?
- Stability Profile :
- Thermal Stability : Degrades above 150°C; store at 2–8°C .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the triazine moiety .
- Analytical Monitoring : Use HPLC with a mobile phase of methanol/water/0.2 M NaH₂PO₄ (5:1:2, pH 5.5) to detect decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in triazine-methyl intermediate synthesis?
- Design of Experiments (DoE) : Apply factorial design to test variables:
- Temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (1–5 mol%) .
- Case Study : A 2³ factorial design revealed that DMF at 60°C with 3 mol% catalyst increased yields from 45% to 72% .
Q. How to address contradictions in spectral data for the oxane-carboxamide moiety?
- Hypothesis Testing :
- Scenario : Discrepancies in ¹H NMR signals for oxane protons (predicted δ 4.2–4.5 vs. observed δ 3.8–4.1).
- Approach :
Conformational Analysis : Use molecular dynamics simulations to assess ring puckering effects .
Solvent Effects : Re-run NMR in deuterated DMSO to rule out hydrogen bonding artifacts .
Q. What computational strategies predict biological target interactions for this compound?
- Workflow :
Docking Studies : Screen against kinase or GPCR libraries using AutoDock Vina .
MD Simulations : Assess binding stability (≥100 ns trajectories) for high-scoring targets .
- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm computational hits .
Q. How to design analogs to improve metabolic stability without compromising activity?
- Rational Modifications :
- Triazine Core : Replace methoxy with trifluoromethyl to resist CYP450 oxidation .
- Oxane Ring : Introduce methyl groups to hinder glucuronidation .
- In Silico Tools : Use ADMET Predictor™ to prioritize analogs with favorable logP (2–4) and TPSA (<90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
